2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol
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Overview
Description
2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction conditions often include the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent condensation and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity . Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopenta structure and exhibit a wide range of biological activities.
1,2,4-triazolo[3,4-b][1,3]benzothiazole: This compound has a similar triazolo structure and is used in medicinal chemistry.
Uniqueness
2-methyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol is unique due to its specific combination of a cyclopenta ring fused with a triazolopyrimidine structure. This unique structure contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
11-methyl-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C9H10N4O/c1-5-10-9-11-7-4-2-3-6(7)8(14)13(9)12-5/h2-4H2,1H3,(H,10,11,12) |
InChI Key |
MYXVAUFDDVSDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC3=C(CCC3)C(=O)N2N1 |
Origin of Product |
United States |
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